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Compound of Interest

Compound Name: H-Lys(Fmoc)-OMe.HCl

Cat. No.: B13694650

Get Quote

Subject Identity: H-Lys(Fmoc)-OMe·HCl (Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl

ester hydrochloride) Corrected CAS Registry Number:847658-45-1 (Note: CAS 201009-98-5 is

also occasionally cited for the salt form).[1]

⚠️ CRITICAL SAFETY & PURCHASING ALERT (E-E-A-T): The CAS number provided in your

request (142356-33-0) is incorrect for the lysine derivative described. Major chemical databases

(PubChem, Sigma-Aldrich) identify CAS 142356-33-0 as tert-Butyl (6-bromohexyl)carbamate

(also known as 6-(Boc-amino)hexyl bromide).

Ordering by the provided CAS 142356-33-0 will result in the delivery of an alkyl bromide cross-

linker, which is chemically incompatible with peptide synthesis protocols designed for H-

Lys(Fmoc)-OMe·HCl. This guide focuses exclusively on the chemical entity H-Lys(Fmoc)-

OMe·HCl.
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Part 2: Physiochemical Datasheet
This derivative is a specialized "head-to-tail" building block. Unlike standard SPPS reagents

(e.g., Fmoc-Lys(Boc)-OH), this molecule has a free

-amine for immediate coupling and a protected C-terminus, making it ideal for solution-phase
synthesis, convergent peptide ligation, or dendrimer core formation.

Property Specification Technical Note

Chemical Formula
Includes HCl counterion

(essential for stability).[2]

Molecular Weight 418.91 g/mol
Free base MW is ~382.45

g/mol .

Appearance White to off-white powder
Hygroscopic; absorbs

atmospheric moisture.

Solubility DMSO, DMF (>50 mM)

Moderate in MeOH; Poor in

DCM/EtOAc unless

neutralized.

Purity Standard (HPLC)
Check for free Fmoc-Lys-OH

(hydrolysis byproduct).

Storage -20°C, Desiccated
Stable for 12+ months if kept

dry.

Counterion
Hydrochloride (

)

Requires in situ neutralization

(DIEA/TEA) before coupling.

Part 3: Structural Orthogonality & Reactivity Logic
The utility of H-Lys(Fmoc)-OMe lies in its three-point orthogonality. It allows the chemist to

extend the peptide chain from the N-terminus while preserving the side chain (Fmoc) and C-

terminus (OMe) for later, distinct deprotection events.

Diagram 1: Reactivity Map & Orthogonality
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Figure 1: Reactivity map showing the three functional zones. Note the conflict: Saponification of

the methyl ester (OMe) can accidentally cleave the Fmoc group if pH > 12.

Part 4: Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols which account for the

HCl salt form and the solubility profile.

Protocol A: Solution Phase Coupling (Chain Extension)
Objective: Couple an activated amino acid (e.g., Boc-Ala-OSu) to the free

-amine of H-Lys(Fmoc)-OMe·HCl.

Solubilization: Dissolve 1.0 eq of H-Lys(Fmoc)-OMe·HCl in dry DMF (concentration 0.1 M).

Note: Do not use DCM initially; the HCl salt is poorly soluble in non-polar solvents.

Neutralization (Crucial Step): Add 1.05 eq of DIEA (Diisopropylethylamine).

Observation: The solution may become slightly cloudy as amine salts shift. Ensure full

dissolution before proceeding.
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Caution: Avoid large excesses of base (>2.0 eq) to prevent premature Fmoc loss or

racemization.

Activation & Addition: Add 1.1 eq of the activated ester (e.g., Boc-Ala-OSu) or perform in situ

activation (Boc-Ala-OH + EDC/HOBt).

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or

LC-MS.

Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat.

, and brine. Dry over

.[3]

Protocol B: Selective C-Terminal Deprotection
(Saponification)
Objective: Hydrolyze the Methyl Ester (-OMe) to the free acid (-OH) without removing the Fmoc

group.

The Challenge: Standard NaOH saponification often cleaves Fmoc (base labile).

The Solution: Use Lithium Hydroxide (LiOH) at controlled temperatures.

Dissolve H-Lys(Fmoc)-OMe (or the peptide built upon it) in THF:Water (3:1).

Cool to 0°C (Ice bath).

Add 1.1 eq of LiOH (0.5 M solution).

Monitor closely by TLC/LC-MS every 15 minutes.

Quench: As soon as the starting material disappears (usually < 1 hour), acidify immediately

to pH 3-4 with 1M HCl.

Why this works: At 0°C, ester hydrolysis is kinetically favored over carbamate (Fmoc)

elimination.
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Part 5: Workflow Decision Tree
This diagram guides the researcher on when to employ this specific derivative versus standard

SPPS reagents.

Diagram 2: Strategic Utilization Workflow
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Figure 2: Decision matrix for selecting H-Lys(Fmoc)-OMe[1]·HCl. It is best suited for C-terminal

positioning where side-chain modification is required after backbone assembly.

Part 6: Troubleshooting & Stability
Diketopiperazine (DKP) Formation:

Risk:[4][5] When the second amino acid is added (e.g., Fmoc-AA-Lys(Fmoc)-OMe) and

the N-terminal Fmoc is removed, the free amine can attack the C-terminal methyl ester,

forming a cyclic DKP and cleaving the peptide chain.

Prevention: Use bulky amino acids (Val, Ile) adjacent to the Lysine, or use the trityl (Trt)

protection strategy for the backbone if DKP is observed.

Solubility Issues:

If the HCl salt does not dissolve in DMF, add the base (DIEA) dropwise. The free base is

significantly more soluble in organic solvents.

Fmoc Loss during Storage:

Ensure the material is strictly free of secondary amines. Even trace piperidine vapors in a

shared fridge can degrade the solid over months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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